
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, also known as BPHPP, is a chemical compound that belongs to the sulfonamide family. It is a white crystalline powder that is used in scientific research for its pharmacological properties.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their ability to generate singlet oxygen effectively is crucial for inducing cell death in cancerous cells, positioning them as promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Compounds containing the benzenesulfonamide moiety have been extensively studied for their enzyme inhibitory effects, notably against carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. Inhibitors based on benzenesulfonamide have shown potential in treating conditions like glaucoma, epilepsy, and mountain sickness. For instance, substituted pyrazolines have demonstrated significant inhibitory activity against carbonic anhydrase I and II, suggesting their potential as therapeutic agents (Gul et al., 2016).
Material Science
The structural versatility of benzenesulfonamide derivatives extends their application to material science, particularly in the development of non-linear optical materials and catalysis. These compounds have been utilized in synthesizing cinchonidinium salts, showing highly enantioselective catalytic activity, which is crucial in asymmetric synthesis, a fundamental process in pharmaceutical manufacturing (Itsuno, Yamamoto, & Takata, 2014).
Mecanismo De Acción
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the bacterial synthesis of folic acid, which is crucial for dna replication .
Pharmacokinetics
It is known that the compound is a white crystalline powder that is soluble in water and organic solvents, which could influence its bioavailability.
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with the synthesis of folic acid .
Propiedades
IUPAC Name |
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-15(18,12-5-3-2-4-6-12)11-17-21(19,20)14-9-7-13(16)8-10-14/h2-10,17-18H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAIFZVXNKZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)
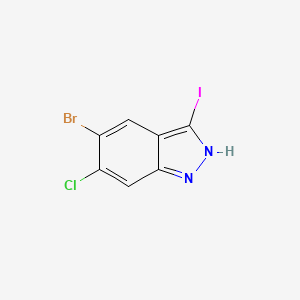
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)
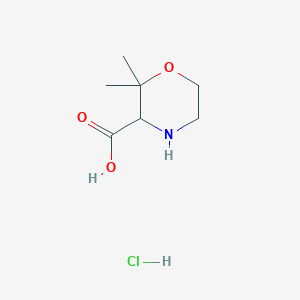
![(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2381501.png)

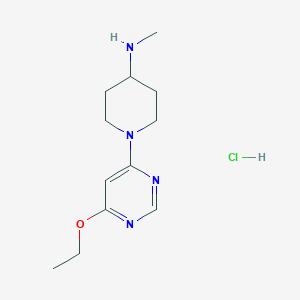

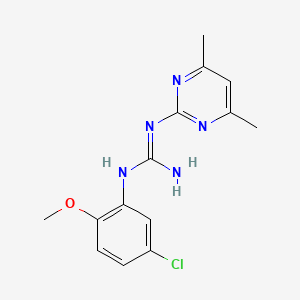
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)
![2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid](/img/structure/B2381508.png)

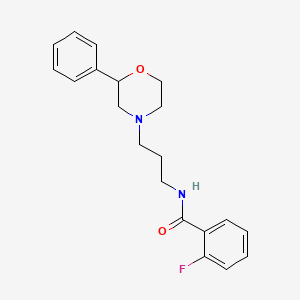
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)